(R)-2-(Dimethylamino)methylpyrrolidine

Vue d'ensemble

Description

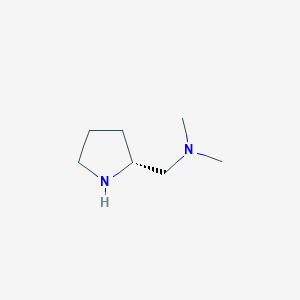

“®-2-(Dimethylamino)methylpyrrolidine” is a chemical compound with the CAS Number: 1166842-56-3. It has a molecular weight of 128.22 and its IUPAC name is N,N-dimethyl [(2R)-2-pyrrolidinyl]methanamine .

Molecular Structure Analysis

The molecular structure of “®-2-(Dimethylamino)methylpyrrolidine” is represented by the linear formula C7H16N2 .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Techniques : (R)-2-(Dimethylamino)methylpyrrolidine has been synthesized through various methods. One such method involves the synthesis of (R)-2-Methylpyrrolidine from (R)-2-(tritylamino)-propionaldehyde using Wittig-Horner reaction and catalytic hydrogenation (Hongqing Hao, 2007). Another efficient and practical synthesis method achieves high yield and optical purity from readily available materials (Dalian Zhao et al., 2006).

Structural Characterization : The structure of related compounds like 2-[(Dimethylamino)methyl] phenylcopper has been studied, revealing insights into bonding and stability characteristics. These studies include X-ray structure determinations and NMR spectroscopy to understand the bonding in tetranuclear clusters (G. Koten & J. G. Noltes, 1975).

Applications in Catalysis and Chemical Reactions

Catalytic Applications : Certain derivatives of (R)-2-(Dimethylamino)methylpyrrolidine have been used in organocatalysis and organometallic chemistry. For instance, chiral 3-aminopyrrolidines have been used as a rigid diamino scaffold for the asymmetric Morita–Baylis–Hillman reaction, showing potential in enantioselective synthesis (M. Pouliquen et al., 2010).

Reaction Mechanisms : Research into the reactions of related compounds, like 2-[(dimethylamino)methyl]phenylcopper, has provided valuable insights into electron-transfer redox reactions, which are significant for understanding various chemical processes (G. Koten & J. G. Noltes, 1975).

Biomedical Research

In Vitro Cytotoxicity Studies : A series of platinum(II) complexes based on enantiomerically pure amino acid proline and derivatives of 2-aminomethylpyrrolidine have shown remarkable cytotoxic activity against ovarian cancer cells. This indicates its potential utility in cancer research and treatment (C. Diakos et al., 2009).

Structural Studies of Drug Compounds : Research on compounds like R(−)-1-tosyl-2-methylpyrrolidine, which have structural similarities to (R)-2-(Dimethylamino)methylpyrrolidine, provides a deeper understanding of the structural characteristics of potential drug molecules. These studies often involve X-ray crystallography and can inform the development of new pharmaceuticals (V. Gupta et al., 1995).

Safety And Hazards

Propriétés

IUPAC Name |

N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Dimethylamino)methylpyrrolidine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2432541.png)

![Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate](/img/structure/B2432543.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432547.png)

![N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2432550.png)

![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2432556.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2432558.png)